![molecular formula C14H11BrINO2 B12601062 4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 649560-36-1](/img/structure/B12601062.png)
4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by the presence of bromine, iodine, and methoxyaniline groups attached to a cyclohexa-2,4-dien-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexa-2,4-dien-1-one derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-iodoaniline
- 4-Iodoanisole
- 4-Bromo-2-iodo-6-methylaniline
Uniqueness
4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications and versatility in chemical synthesis.
Propiedades
Número CAS |
649560-36-1 |
|---|---|
Fórmula molecular |
C14H11BrINO2 |
Peso molecular |
432.05 g/mol |
Nombre IUPAC |
4-bromo-2-iodo-6-[(3-methoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H11BrINO2/c1-19-12-4-2-3-11(7-12)17-8-9-5-10(15)6-13(16)14(9)18/h2-8,18H,1H3 |
Clave InChI |
ODVNAUYNDAGKEK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N=CC2=C(C(=CC(=C2)Br)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12600996.png)



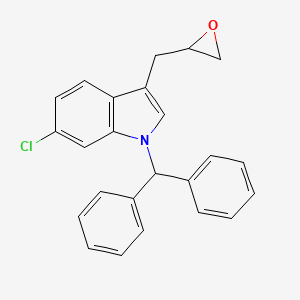
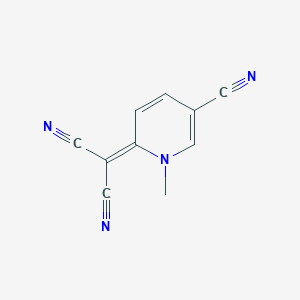
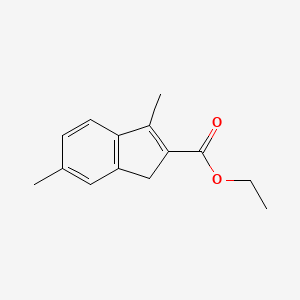
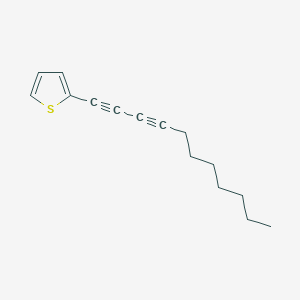
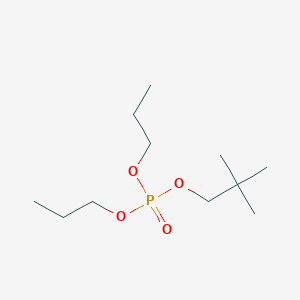
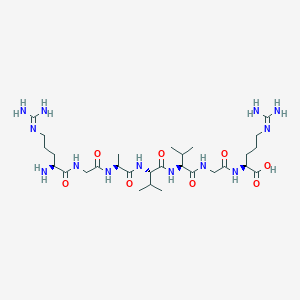
![Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-](/img/structure/B12601050.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide](/img/structure/B12601053.png)
![N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
![3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B12601058.png)
